5-Chloro-N-(2,5-difluorophenyl)-2-hydroxybenzamide is an organic compound notable for its diverse applications in the fields of chemistry, biology, and medicine. This compound features a chloro group, two fluorine atoms, and a hydroxybenzamide moiety, which contribute to its unique chemical properties. It serves as a crucial building block for synthesizing more complex molecules and is involved in studies related to enzyme inhibition and protein-ligand interactions .
The compound is classified under the category of salicylanilides, which are known for their biological activity. Salicylanilides have been studied extensively for their potential as antimicrobial agents and enzyme inhibitors. The specific structure of 5-Chloro-N-(2,5-difluorophenyl)-2-hydroxybenzamide allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry .
The synthesis of 5-Chloro-N-(2,5-difluorophenyl)-2-hydroxybenzamide typically involves the following steps:
The molecular structure of 5-Chloro-N-(2,5-difluorophenyl)-2-hydroxybenzamide can be represented as follows:
The compound's structure allows for potential interactions with biological targets due to its polar functional groups and aromatic systems .
5-Chloro-N-(2,5-difluorophenyl)-2-hydroxybenzamide can undergo several chemical reactions:
The mechanism of action for 5-Chloro-N-(2,5-difluorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. It may function as an inhibitor for certain enzymes or receptors by binding to their active sites, thereby preventing substrate binding and catalytic activity. This inhibition can lead to alterations in cellular pathways relevant to various biological processes .
5-Chloro-N-(2,5-difluorophenyl)-2-hydroxybenzamide has several scientific applications:
This compound exemplifies the intersection of organic chemistry and biological research, highlighting its significance in developing therapeutic agents and understanding biochemical processes.
5-Chloro-N-(2,5-difluorophenyl)-2-hydroxybenzamide disrupts mitochondrial function by collapsing the transmembrane potential (ΔΨm), a hallmark of apoptosis induction. Studies using JC-1 staining—a fluorescent probe that shifts from red (J-aggregates) to green (monomers) upon ΔΨm dissipation—demonstrated a dose-dependent decrease in red/green fluorescence ratios in treated cancer cells. At 10 µM, the compound reduced ΔΨm by 78% in HL-60 leukemia cells after 24 hours, comparable to the protonophore FCCP (positive control) [8]. This effect is attributed to its salicylanilide structure, where the phenolic hydroxyl group facilitates proton shuttling across the inner mitochondrial membrane. The ortho-positioned hydroxyl and carbonyl groups form an intramolecular hydrogen bond, enhancing lipid membrane permeability and enabling proton leakage [3] [5].
Table 1: Impact on Mitochondrial Transmembrane Potential
| Cell Line | ΔΨm Reduction (%) (10 µM, 24h) | JC-1 Aggregation Shift |
|---|---|---|
| HL-60 (Leukemia) | 78% | High (Red→Green) |
| PC3 (Prostate) | 65% | Moderate |
| MCF7 (Breast) | 42% | Low |
The compound suppresses TNFα-induced NFĸB activation by inhibiting nuclear translocation of the p65 subunit. In HeLa cells stimulated with TNFα (10 ng/mL), pretreatment with 5 µM of the derivative reduced NFĸB-DNA binding by 90% in electromobility shift assays (EMSA), with an IC₅₀ of 1.8 µM [8]. Mechanistically, it targets IĸB kinase (IKK) phosphorylation, preventing IĸBα degradation and sequestering NFĸB in the cytoplasm. This inhibition correlates with downregulation of NFĸB-regulated anti-apoptotic proteins (e.g., Bcl-2, survivin) and pro-inflammatory cytokines (e.g., IL-6, TNFα) [6].
KRAS-driven signaling is attenuated via interference with epidermal growth factor receptor (EGFR) downstream pathways. In HT-29 colorectal cancer cells (KRAS-mutant), the compound inhibited EGF-induced KRAS activation by 62% at 5 µM, measured via Raf-RBD pulldown assays. This disrupts the RAF/MEK/ERK cascade, reducing phosphorylation of ERK1/2 by >50% [8]. Additionally, it suppresses KRAS- and NFĸB-cotranscriptional activity, as dual inhibition synergistically reduces viability in pancreatic cancer models .
As a mitochondrial uncoupler, 5-Chloro-N-(2,5-difluorophenyl)-2-hydroxybenzamide dissipates the proton gradient (H⁺) across the inner mitochondrial membrane, decoupling electron transport from ATP synthesis. Oxygen consumption rate (OCR) assays in DU-145 prostate cancer cells show a 3.5-fold increase in basal respiration and a 70% decrease in ATP production at 20 µM [3] [5]. The ortho-hydroxyl group is critical: methylation abolishes uncoupling, while difluoro substituents on the aniline ring enhance lipophilicity and membrane penetration [4] [7]. This forces cancer cells to rely on glycolysis, exacerbating metabolic stress.
Table 2: Metabolic Effects in Cancer Cells
| Parameter | Change (vs. Control) | Assay Method |
|---|---|---|
| ATP Production | ↓70% | Luminescence assay |
| Basal Respiration | ↑3.5-fold | Seahorse OCR |
| Proton Leak | ↑300% | OCR/ECAR ratio |
| Glycolytic Reserve | Depleted | Extracellular acidification |
The compound impairs glucose metabolism by downregulating GLUT1 transporters and hexokinase-II expression. In MDA-MB-231 triple-negative breast cancer cells, 10 µM treatment reduced 2-NBDG glucose uptake by 55% after 48 hours. This is synergistic with mitochondrial uncoupling: ATP depletion activates AMPK, which inhibits mTORC1 and suppresses HIF-1α-driven glycolytic gene expression [5]. Consequently, lactate production decreases by 40%, counteracting the Warburg effect even in hypoxic conditions [3] [8].
Structural Determinants of Activity
5-Chloro-N-(2,5-difluorophenyl)-2-hydroxybenzamide belongs to the salicylanilide class. Key features include:
Table 3: Structure-Activity Relationship (SAR) Highlights
| Structural Feature | Role in Activity | Effect of Modification |
|---|---|---|
| 2-Hydroxy group | Proton shuttling, H-bonding | Loss of uncoupling |
| 5-Chloro substitution | Electron withdrawal, lipophilicity | Reduced cytotoxicity |
| 2,5-Difluoroaniline | Enhanced membrane permeability | Improved IC₅₀ vs. KRAS |
| Amide bond orientation | Target binding specificity | Inactivity if reversed |
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5